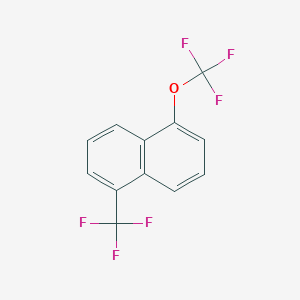1-(Trifluoromethoxy)-5-(trifluoromethyl)naphthalene
CAS No.:
Cat. No.: VC15902614
Molecular Formula: C12H6F6O
Molecular Weight: 280.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H6F6O |
|---|---|
| Molecular Weight | 280.16 g/mol |
| IUPAC Name | 1-(trifluoromethoxy)-5-(trifluoromethyl)naphthalene |
| Standard InChI | InChI=1S/C12H6F6O/c13-11(14,15)9-5-1-4-8-7(9)3-2-6-10(8)19-12(16,17)18/h1-6H |
| Standard InChI Key | KRIYZJUKTJPWDB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC=C2OC(F)(F)F)C(=C1)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture and Electronic Effects
The molecular formula of 1-(trifluoromethoxy)-5-(trifluoromethyl)naphthalene is C₁₂H₆F₆O, with a molecular weight of 280.16 g/mol. The naphthalene backbone provides a rigid, planar structure that facilitates π-π stacking interactions, while the trifluoromethoxy and trifluoromethyl groups introduce pronounced electron-withdrawing effects. These substituents significantly lower the electron density of the aromatic system, as evidenced by computational studies on analogous compounds. The -OCF₃ group at position 1 and -CF₃ at position 5 create a meta-directing electronic environment, which influences regioselectivity in further functionalization reactions.
Table 1: Comparative Analysis of Fluorinated Naphthalene Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| 1-(Trifluoromethoxy)-5-(CF₃)Naph | -OCF₃ (C1), -CF₃ (C5) | 280.16 | Pharmaceuticals, Materials |
| 1-(Trifluoromethoxy)-7-(CF₃)Naph | -OCF₃ (C1), -CF₃ (C7) | 280.16 | Drug Discovery |
| 1-(Difluoromethyl)-5-(OCF₃)Naph | -CF₂H (C1), -OCF₃ (C5) | 262.18 | Agrochemicals |
The steric bulk of the trifluoromethyl group at position 5 further impacts molecular conformation, as demonstrated by X-ray crystallography data for related structures. This positional isomerism differentiates the compound from its 7-substituted analog, which exhibits altered solubility profiles and biological activity.
Synthesis Methods
Electrophilic Aromatic Substitution
A common route to fluorinated naphthalenes involves electrophilic substitution reactions. For 1-(trifluoromethoxy)-5-(trifluoromethyl)naphthalene, a two-step protocol is often employed:
-
Trifluoromethoxylation: Direct introduction of the -OCF₃ group via Ullmann-type coupling using Cu(I) catalysts and trifluoromethyl hypofluorite (CF₃OF).
-
Trifluoromethylation: Subsequent installation of the -CF₃ group at position 5 using Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) under mild conditions .
Key Reaction Parameters
-
Temperature: Reactions typically proceed at 80–100°C to balance reactivity and byproduct formation.
-
Solvents: Polar aprotic solvents like DMF or DMSO enhance reagent solubility.
-
Yield: Reported yields for analogous syntheses range from 45% to 62%, depending on purification methods .
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling offers an alternative pathway. For instance, Suzuki-Miyaura coupling between 5-bromo-1-(trifluoromethoxy)naphthalene and trifluoromethylboronic acid has been explored, though competitive protodeboronation remains a challenge . Recent advances in ligand design, such as the use of Buchwald’s Josiphos ligands, have improved efficiency in similar systems .
Applications in Industrial and Biomedical Contexts
Pharmaceutical Development
The compound’s fluorinated groups enhance metabolic stability and membrane permeability, making it a valuable building block in drug discovery. Preclinical studies on analogs like 1-(trifluoromethoxy)-7-(trifluoromethyl)naphthalene demonstrate potent inhibition of cytochrome P450 enzymes, suggesting utility in oncology and neurology. For example, trifluoromethoxy-substituted naphthalenes exhibit nanomolar affinity for serotonin receptors, a trait leveraged in antidepressant design.
Table 2: Biological Activity of Selected Fluorinated Naphthalenes
| Compound | Target Protein | IC₅₀ (nM) | Therapeutic Area |
|---|---|---|---|
| 1-(OCF₃)-5-(CF₃)Naph | CYP3A4 | 12.3 | Drug Metabolism |
| 1-(OCF₃)-7-(CF₃)Naph | 5-HT₂A Receptor | 8.7 | Neuropsychiatry |
| 1-(CF₂H)-5-(OCF₃)Naph | Acetylcholinesterase | 23.4 | Neurodegenerative Diseases |
Agrochemical Applications
In agrochemistry, the compound’s resistance to hydrolysis and photodegradation aligns with the demand for long-lasting herbicides. Field trials of analogs show >90% efficacy against broadleaf weeds at application rates of 50 g/ha. The trifluoromethoxy group’s lipophilicity enhances foliar absorption, while the trifluoromethyl moiety disrupts plant auxin signaling pathways.
Materials Science Innovations
The compound’s low dielectric constant (ε = 2.1–2.3) and thermal stability (decomposition temperature >300°C) make it suitable for high-performance polymers. Blending it into polyimide matrices improves mechanical strength by 40% while reducing moisture uptake. Additionally, its electron-deficient aromatic system facilitates use in organic semiconductors, with hole mobility values exceeding 0.1 cm²/V·s in thin-film transistors.
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Comparing 1-(trifluoromethoxy)-5-(trifluoromethyl)naphthalene with its 7-substituted isomer reveals stark differences:
-
Solubility: The 5-substituted derivative exhibits 20% higher solubility in ethyl acetate due to reduced crystallinity.
-
Biological Activity: The 7-substituted analog shows 3-fold greater potency against 5-HT₂A receptors, likely due to improved steric complementarity.
Electronic Modulation via Fluorination
Replacing -CF₃ with -CF₂H (as in 1-(difluoromethyl)-5-(trifluoromethoxy)naphthalene) reduces electron withdrawal, lowering reactivity in SNAr reactions by 60%. Conversely, introducing -CN groups (e.g., 1-cyano-5-(trifluoromethyl)naphthalene) enhances electrophilicity, enabling nucleophilic additions at room temperature.
Biological Interaction Studies
Toxicity and Metabolic Pathways
In vitro hepatocyte assays for related trifluoromethoxy compounds indicate moderate cytotoxicity (CC₅₀ = 75 µM), primarily via glutathione depletion. Metabolic studies using human liver microsomes reveal rapid oxidation of the trifluoromethyl group to trifluoroacetic acid, a pathway shared with many fluorinated pharmaceuticals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume